DB07107 Exhibits Superior In Silico Binding Affinity for T315I Mutant BCR-ABL Compared to Approved TKIs
In a head-to-head computational study using Glide XP docking against the T315I mutant BCR-ABL kinase domain, DB07107 demonstrated a significantly superior docking score when compared to the FDA-approved drugs ponatinib and imatinib [1]. This higher affinity indicates a more favorable binding interaction with the mutant protein, which is a key driver of resistance [1].
| Evidence Dimension | Docking Score (Glide XP, kcal/mol) |
|---|---|
| Target Compound Data | DB07107: -14.031 kcal/mol |
| Comparator Or Baseline | Ponatinib: -11.050 kcal/mol; Imatinib: -5.513 kcal/mol |
| Quantified Difference | Δ = -2.98 kcal/mol vs. ponatinib; Δ = -8.52 kcal/mol vs. imatinib |
| Conditions | Schrödinger 9.3 Glide XP docking against T315I mutant BCR-ABL |
Why This Matters
The superior docking score provides a quantitative, computational basis for selecting DB07107 over ponatinib for research programs focused on targeting the T315I mutant with enhanced binding interactions.
- [1] Banavath HN, et al. Identification of novel tyrosine kinase inhibitors for drug resistant T315I mutant BCR-ABL: a virtual screening and molecular dynamics simulations study. Sci Rep. 2014;4:6948. (Data from Table 2 and associated text). View Source
